molecular formula C₂₃H₂₄D₃N₃O₇ B1159674 8-Hydroxy Mirtazapine-d3 β-D-Glucuronide

8-Hydroxy Mirtazapine-d3 β-D-Glucuronide

Cat. No.: B1159674
M. Wt: 460.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy Mirtazapine-d3 β-D-Glucuronide is a stable, deuterium-labelled metabolite of the antidepressant drug Mirtazapine. It is specifically designed for use in analytical chemistry and pharmaceutical research as an internal standard for quantitative mass spectrometry. The compound facilitates the highly precise measurement of Mirtazapine and its metabolites in biological samples such as plasma, which is essential for advanced pharmacokinetic studies and therapeutic drug monitoring . The formation of this compound in vivo occurs through a key metabolic pathway involving the cytochrome P450 enzyme system, primarily CYP2D6, which first hydroxylates Mirtazapine to form 8-Hydroxy Mirtazapine . This intermediate is then rapidly conjugated with glucuronic acid to form the glucuronide metabolite . Research in psychiatric patients has shown that the plasma concentration of the glucuronidated form is significantly higher than that of the free hydroxy metabolite, underscoring the critical importance of this glucuronidation pathway in the body's processing of the drug . By utilizing this deuterated glucuronide standard, researchers can achieve accurate and reliable quantification, thereby improving the understanding of Mirtazapine's metabolism, inter-individual variability in drug response, and potential drug-drug interactions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Properties

Molecular Formula

C₂₃H₂₄D₃N₃O₇

Molecular Weight

460.49

Synonyms

1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl-d3 β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Drug Monitoring : this compound is indispensable for therapeutic drug monitoring (TDM) of mirtazapine, especially in patients with renal impairment, where glucuronide accumulation may occur .
  • Comparative Metabolism: Studies on flavonoid glucuronides (e.g., quercetin-3-O-β-D-glucuronide) suggest that glucuronidation patterns influence tissue distribution and antioxidant capacity .

Preparation Methods

Activation of Glucuronic Acid Donors

The glucuronidation of 8-Hydroxy Mirtazapine-d3 requires activated glucuronic acid donors to facilitate conjugation. Patent WO2007140191A2 highlights the use of 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a reactive donor, where acetyl groups protect hydroxyl moieties, enhancing electrophilicity at the anomeric carbon. This donor is preferred for its stability under acidic conditions and compatibility with deuterated substrates.

Reaction conditions typically involve a pH-controlled environment (pH 4.5–5.5) at 25–40°C, with catalytic amounts of trimethylsilyl triflate (TMSOTf) to promote glycosidic bond formation. The deuterium labeling at the 8-hydroxy position of mirtazapine remains intact due to the mild acidity of the reaction milieu, avoiding deuterium-proton exchange.

Conjugation Reaction Optimization

Key parameters influencing conjugation efficiency include:

  • Donor-to-Substrate Molar Ratio : A 1:1.05 molar ratio minimizes side products while ensuring complete substrate conversion.

  • Solvent System : Anhydrous dichloromethane or acetonitrile is employed to prevent hydrolysis of the activated donor.

  • Reaction Time : 12–18 hours under nitrogen atmosphere achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).

Post-reaction, the mixture is quenched with aqueous sodium bicarbonate to neutralize excess acid, followed by extraction with ethyl acetate to isolate the crude glucuronide.

Purification and Isolation Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude product purification utilizes RP-HPLC with a C18 column (4.6 × 250 mm, 5 μm particle size) and a gradient of acetonitrile (ACN) and water containing 0.1% formic acid. The elution profile for 8-Hydroxy Mirtazapine-d3 β-D-Glucuronide typically shows a retention time of 8.2–8.5 minutes under these conditions.

Table 1: HPLC Purification Parameters

ParameterSpecification
ColumnC18, 4.6 × 250 mm, 5 μm
Mobile PhaseACN:H₂O (0.1% formic acid), 30:70 → 70:30
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Purity Post-HPLC>95%

Diastereomer Resolution

Chiral separation challenges arise due to the β-D-glucuronide’s stereochemistry. Chiralpak IA-3 columns (4.6 × 250 mm) with a hexane:isopropanol (85:15) mobile phase resolve diastereomers, achieving enantiomeric excess (ee) >98%.

Structural Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-negative mode) confirms the molecular ion [M-H]⁻ at m/z 459.48 (calculated: 459.49). Deuterium incorporation is verified by the absence of proton-related isotopic peaks at the 8-hydroxy position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, DMSO-d₆) key signals:

  • δ 7.25 (s, 1H, aromatic H)

  • δ 5.32 (d, J = 7.8 Hz, 1H, anomeric H)

  • δ 3.20–3.80 (m, 5H, glucuronide ring H)

Deuterium labeling is confirmed by the absence of proton signals at the 8-position, replaced by a singlet integrating to three deuterium atoms.

ConditionDegradation After 3 Months
-80°C (lyophilized)<2%
25°C (aqueous)35%
4°C (methanol)10%

Method Validation and Regulatory Compliance

Analytical Validation Per ICH Guidelines

LC-MS/MS methods are validated for linearity (1–1000 ng/mL, >0.999), accuracy (98–102%), and precision (CV <5%). Matrix effects from plasma proteins are mitigated using deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) .

Q & A

Q. How to align analytical methods for this compound with regulatory guidelines (e.g., FDA ICH M10)?

  • Methodological Answer : Follow ICH M10 validation protocols for specificity, accuracy (spiked recovery 85–115%), and matrix effects (<15% CV). Document method robustness using factorial design experiments (e.g., column temperature ±5°C, flow rate ±0.1 mL/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.